5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride
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Description
Synthesis Analysis
The synthesis of structurally related sulfonyl chlorides involves interactions with chlorosulfonic acid, leading to various sterically hindered isomeric forms. For instance, sterically hindered dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chlorides were synthesized through the interaction of N-(2,4-dimethylphenyl)-N-methyl-benzenesulfonamide with chlorosulfonic acid, showcasing a method potentially applicable to the synthesis of 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride (Rublova et al., 2017).
Molecular Structure Analysis
The molecular and electronic structure of sulfonyl chloride derivatives, including their sterically hindered forms, has been characterized by X-ray crystallography and ab initio quantum-chemical calculations. These studies provide insight into the molecular organization, hydrogen bonding, and electronic structure, which are critical for understanding the reactivity and properties of these compounds (Rublova et al., 2017).
Scientific Research Applications
Chlorinated compounds, including 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride, play a crucial role in various scientific research fields, primarily due to their reactivity and potential for various chemical transformations. Although the specific applications of 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride are not directly highlighted in the available literature, insights can be gleaned from the general research on chlorinated compounds and related methodologies. These applications span from environmental science and toxicology to synthetic chemistry and materials science.
Environmental Impact and Fate
Chlorinated compounds have been extensively studied for their environmental impact, fate, and behavior in aquatic environments. For instance, parabens, which share a similar concern for chlorination reactions as 5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride might, have been identified as emerging contaminants. Their biodegradability and interaction with chlorine to form chlorinated by-products highlight the importance of understanding the environmental fate of such compounds (Haman, Dauchy, Rosin, & Munoz, 2015). Similarly, the occurrence and toxicity of antimicrobial triclosan and its chlorinated by-products underscore the environmental and health implications of chlorinated organic compounds (Bedoux, Roig, Thomas, Dupont, & Bot, 2012).
Synthetic Chemistry and Material Science
In synthetic chemistry, chlorinated compounds serve as vital intermediates for various chemical syntheses and transformations. For example, the development of new synthetic routes and the evaluation of antioxidant properties of certain isoxazolone derivatives underscore the versatility of chlorinated intermediates in producing compounds with significant biological and medicinal properties (Laroum, Boulcina, Bensouici, & Debache, 2019). Additionally, the exploration of electrochemical surface finishing and energy storage technologies using haloaluminate ionic liquids reveals the potential for chlorinated compounds in advanced materials science (Tsuda, Stafford, & Hussey, 2017).
properties
IUPAC Name |
5-chloro-2-ethoxy-4-methylbenzenesulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2O3S/c1-3-14-8-4-6(2)7(10)5-9(8)15(11,12)13/h4-5H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAQSCJBSCMFRBY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)C)Cl)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Cl2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-ethoxy-4-methylbenzenesulfonyl chloride |
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